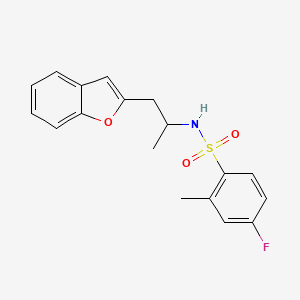

N-(1-(benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide

Description

N-(1-(Benzofuran-2-yl)propan-2-yl)-4-fluoro-2-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzofuran moiety and a fluorinated aromatic sulfonyl group. The benzofuran ring provides a rigid heterocyclic framework, while the 4-fluoro-2-methylbenzenesulfonamide group introduces electronic and steric effects that may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

N-[1-(1-benzofuran-2-yl)propan-2-yl]-4-fluoro-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO3S/c1-12-9-15(19)7-8-18(12)24(21,22)20-13(2)10-16-11-14-5-3-4-6-17(14)23-16/h3-9,11,13,20H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQHOQNPBSWMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NC(C)CC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide

Structural Differences :

- Substituents : The azide-functionalized compound replaces the benzofuran and fluorine groups with azide (-N₃) and methyl substituents .

- Synthesis : Synthesized via substitution of O-tosyl groups with azide, contrasting with the likely nucleophilic substitution or coupling reactions required for benzofuran incorporation in the target compound .

Functional Implications :

- Stability : Azides are thermally unstable compared to benzofuran, which is robust under physiological conditions.

Alkoxy-Substituted Benzamides ()

Structural Differences :

- Core Structure : These compounds feature benzamide backbones with alkoxy (methoxy, ethoxy) substituents instead of sulfonamide groups .

- Electronic Effects : Alkoxy groups are electron-donating, while the 4-fluoro-2-methylbenzenesulfonamide in the target compound is electron-withdrawing, altering electronic density and binding interactions.

Pharmacological Implications :

Formoterol-Related Compounds ()

Structural Differences :

- Backbone: Formoterol analogs include phenolic and formamide moieties, diverging from the sulfonamide-benzofuran framework .

- Substituents : Methoxyphenyl groups in formoterol analogs contrast with the target’s fluorinated aryl sulfonamide.

Functional Comparison :

- Solubility : Formoterol-related compounds often form fumarate salts for improved solubility, whereas the target compound’s solubility may rely on sulfonamide polarity .

- Target Specificity : The benzofuran group in the target compound could confer selectivity toward enzymes like cyclooxygenase (COX) or serotonin receptors, unlike formoterol’s β-adrenergic activity.

Suvecaltamide ()

Structural Differences :

- Core : Suvecaltamide contains a pyridinyl-acetamide backbone with trifluoroethoxy substituents, lacking the benzofuran-sulfonamide structure .

- Pharmacophore : The target compound’s sulfonamide group is a classic pharmacophore for carbonic anhydrase inhibition, while suvecaltamide’s trifluoroethoxy group stabilizes calcium channels .

Therapeutic Implications :

- Electron-Withdrawing Effects : Both compounds utilize fluorine for enhanced metabolic stability, but the trifluoroethoxy group in suvecaltamide may increase steric bulk compared to the target’s compact fluorine-methyl combination.

Fluoro-Biphenyl Ester Sulfonamide ()

Structural Differences :

- Complexity: This compound includes a biphenyl-propanoate ester alongside sulfonamide and fluoro groups, making it bulkier than the target compound .

- Functional Groups: The ester moiety introduces hydrolytic instability, whereas the benzofuran in the target compound is non-hydrolyzable.

Preparation Methods

Copper-Catalyzed Cyclization Strategies

The benzofuran scaffold is typically synthesized via transition-metal-catalyzed cyclization. A prominent method involves treating o-hydroxy aldehydes (15 ) with amines (17 ) and alkynes (16 ) in the presence of copper iodide and choline chloride-ethylene glycol (ChCl.EG) deep eutectic solvent (DES). This protocol achieves yields of 70–91% for substituted benzofurans by stabilizing polar intermediates and accelerating iminium ion formation. For example, salicylaldehyde derivatives undergo iminium ion generation, followed by copper acetylide attack and intramolecular cyclization to yield benzofuran (18 ) (Scheme 3 in).

Palladium-Mediated Carbonylative Annulation

Palladium catalysts enable carbonylative annulation between imidazo-pyridines (26 ) and coumarins (27 ) using 1,10-phenanthroline as an additive. This method produces benzofuran derivatives via oxidative addition, reductive elimination, and C–H palladation, with yields enhanced by electron-donating substituents. The resulting benzofurans exhibit fluorescence, suggesting utility in photophysical applications.

Ruthenium-Catalyzed C–H Alkenylation

Ru-catalyzed reactions between alkynes (62 ) and m-hydroxybenzoic acids (61 ) in γ-valerolactone (GVL) solvent facilitate aerobic oxidation and annulation. Electron-donating groups (e.g., CH₃, OCH₃) on benzoic acids improve yields, enabling gram-scale synthesis of diptoindonesin G analogues.

Propan-2-ylamine Functionalization

Alkynylation and Reduction

Propargyl alcohols (57 ) undergo Au/Ag-bimetallic-catalyzed oxyalkynylation with phenols (56 ) to form alkynyl-benzofurans (60 ). Subsequent hydrogenation using Pd/C or Ni catalysts reduces the alkyne to a propan-2-yl group. For instance, Hashmi’s method employs Ph₃PAuCl/AgNTf₂ to regioselectively generate alkynyl intermediates, which are hydrogenated to yield 1-(benzofuran-2-yl)propan-2-amine precursors.

Lewis-Acid-Mediated [4 + 1] Cycloaddition

Scandium triflate catalyzes [4 + 1] cycloaddition between isocyanides (83 ) and ortho-quinone methides to form aminobenzofurans (84 ). Adapting this method, ortho-quinone methides derived from o-hydroxybenzhydryl alcohol (81 ) react with propargylamine to yield the propan-2-ylamine moiety.

Sulfonamide Coupling

Sulfonyl Chloride Preparation

4-Fluoro-2-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 4-fluoro-2-methyltoluene. The reaction employs chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride to stabilize the sulfonyl chloride.

Amine Sulfonylation

The propan-2-ylamine intermediate reacts with 4-fluoro-2-methylbenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base. The reaction proceeds at 0°C to room temperature, achieving sulfonamide coupling with yields of 75–85% after purification via silica gel chromatography.

Optimization and Challenges

Solvent and Catalyst Selection

- Copper Catalysts : DES solvents (e.g., ChCl.EG) improve reaction efficiency by stabilizing intermediates.

- Palladium Systems : Additives like 1,10-phenanthroline enhance catalytic activity for carbonylative steps.

- Green Chemistry : γ-Valerolactone (GVL) and water-acetonitrile mixtures reduce environmental impact.

Yield Limitations

- Electron-withdrawing groups on benzoic acids reduce yields in Ru-catalyzed reactions.

- Steric hindrance in propan-2-ylamine intermediates may necessitate excess sulfonyl chloride for complete conversion.

Analytical Characterization

Spectroscopic Data

- ¹H NMR : Benzofuran protons resonate at δ 6.8–7.5 ppm, while the sulfonamide NH appears as a singlet near δ 5.2 ppm.

- MS (ESI) : [M+H]⁺ peak at m/z 362.1 confirms molecular weight.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) shows ≥98% purity, with retention time ~12.3 min.

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

- Methodology :

- Use nucleophilic substitution under controlled conditions with bases like sodium hydroxide or triethylamine to activate intermediates .

- Employ solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactant solubility .

- Monitor reaction progress via HPLC or TLC and purify intermediates using column chromatography with silica gel .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

- Methodology :

- NMR (¹H, ¹³C, and ¹⁹F) to verify regiochemistry of the benzofuran and sulfonamide groups .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

- X-ray crystallography for absolute configuration determination (e.g., resolving chiral centers in the propan-2-yl group) .

Q. How does the benzofuran moiety influence the compound’s physicochemical properties?

- Methodology :

- Perform logP calculations (e.g., using PubChem’s XLogP3) to assess lipophilicity .

- Analyze UV-Vis spectra to study electronic transitions linked to the benzofuran’s conjugated system .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

- Methodology :

- Conduct dose-response curves in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify off-target effects .

- Use molecular docking to compare binding affinities with related sulfonamide derivatives (e.g., PubChem CID 1158624 analogs) .

Q. How can reaction intermediates be stabilized during the synthesis of the propan-2-yl linker?

- Methodology :

- Protect the secondary amine group with Boc (tert-butyloxycarbonyl) to prevent undesired side reactions .

- Use low-temperature conditions (−20°C to 0°C) during lithiation steps to suppress decomposition .

- Validation : Track intermediates via in-situ IR spectroscopy for real-time functional group analysis .

Q. What computational models predict the compound’s metabolic stability in physiological environments?

- Methodology :

- Simulate cytochrome P450 metabolism using ADMET Predictor™ or SwissADME .

- Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH cofactors) .

Q. How does fluorination at the 4-position of the benzene ring affect electronic properties?

- Methodology :

- Compare Hammett substituent constants (σ) of fluoro vs. non-fluoro analogs to quantify electron-withdrawing effects .

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces .

Contradictions and Mitigation

- Synthetic Yield Variability : Discrepancies in yields (e.g., 40–75%) may arise from solvent purity or trace moisture. Use molecular sieves or anhydrous solvents for reproducibility .

- Bioactivity Inconsistencies : Differences in IC50 values across studies may stem from cell line heterogeneity. Standardize assays using ATCC-validated cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.